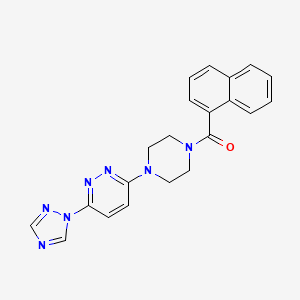
1-Methoxy-2-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-phenylpropan-2-ol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid that is often used as a solvent and intermediate in organic synthesis. The compound is characterized by the presence of a methoxy group (-OCH3) and a phenyl group (C6H5) attached to a propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenylpropan-2-ol can be synthesized through the reaction of benzaldehyde with methanol in the presence of a base catalyst. The reaction typically involves the following steps:
Formation of Benzyl Alcohol: Benzaldehyde is first reduced to benzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).
Methoxylation: The benzyl alcohol is then reacted with methanol in the presence of a base catalyst like sodium methoxide (NaOCH3) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes:
Catalytic Hydrogenation: Benzaldehyde is hydrogenated to benzyl alcohol using a palladium catalyst.
Methoxylation: The benzyl alcohol is then methoxylated using methanol and a base catalyst under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methoxy-2-phenylpropan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 1-methoxy-2-phenylpropan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, reacting with hydrogen bromide (HBr) can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen bromide (HBr), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 1-Methoxy-2-phenylpropan-2-one
Reduction: 1-Methoxy-2-phenylpropan-1-ol
Substitution: 1-Bromo-2-phenylpropan-2-ol
Aplicaciones Científicas De Investigación
1-Methoxy-2-phenylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various pharmaceuticals and fine chemicals.
Biology: Utilized in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-phenylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methoxy group is replaced by other functional groups. Additionally, its phenyl group can participate in aromatic substitution reactions, contributing to its reactivity in organic synthesis.
Comparación Con Compuestos Similares
1-Methoxy-2-phenylpropan-2-ol can be compared with other similar compounds, such as:
1-Methoxy-2-propanol: Similar in structure but lacks the phenyl group, making it less reactive in aromatic substitution reactions.
2-Methoxy-1-phenylpropan-2-ol: Similar in structure but with the methoxy group attached to a different carbon, leading to different reactivity and properties.
Phenylacetone: Contains a phenyl group and a ketone functional group, making it more reactive in oxidation and reduction reactions.
The uniqueness of this compound lies in its combination of a methoxy group and a phenyl group attached to a propanol backbone, providing a versatile compound for various chemical reactions and applications.
Propiedades
IUPAC Name |
1-methoxy-2-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJQMIPDMWDJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2442596.png)

![N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2442598.png)
![5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2442599.png)
![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)




![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2442609.png)


![1'-Tosylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2442616.png)
![N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2442617.png)
